molecular formula C12H10Cl2N2O4 B13580396 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid

3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid

Cat. No.: B13580396
M. Wt: 317.12 g/mol
InChI Key: VECULOGGSJZUJY-UHFFFAOYSA-N
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Description

3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the molecular formula C12H10Cl2N2O4 and a molecular weight of 317.13 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form a cyanothioformamide derivative. This intermediate then undergoes cycloaddition with phenyl isocyanate to produce the imidazolidine ring . The final product is obtained through imine hydrolysis with ethanolic hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazolidinone ring or the dichlorophenyl group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidinones .

Scientific Research Applications

3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s dichlorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its combination of the dichlorophenyl group and the imidazolidinone ring. This structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C12H10Cl2N2O4

Molecular Weight

317.12 g/mol

IUPAC Name

3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

InChI

InChI=1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18)

InChI Key

VECULOGGSJZUJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(NC2=O)CCC(=O)O

Origin of Product

United States

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